molecular formula C9H8ClNO3 B8452723 ethyl 3-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate

ethyl 3-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No. B8452723
M. Wt: 213.62 g/mol
InChI Key: GMQBSQREBGIUFK-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

The title compound was synthesized from ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate (200 mg, 0.774 mmol) using the conditions to synthesize ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate. Chromatography (silica gel, heptane/EtOAc) yielded ethyl 3-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate (70 mg, 42% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]2[NH:7][C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:9][C:5]=2[O:4][CH:3]=1.[Cl:15]C1C2NC(C(OCC)=O)=CC=2SC=1>CCCCCCC.CCOC(C)=O>[Cl:15][C:2]1[C:6]2[NH:7][C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:9][C:5]=2[O:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=COC2=C1NC(=C2)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CSC2=C1NC(=C2)C(=O)OCC
Step Three
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=COC2=C1NC(=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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